4-Bromo-2-fluoro-N-hydroxybenzimidamide
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-N-hydroxybenzimidamide involves a reaction of 4-Bromo-2-fluorobenzonitrile with hydroxylamine hydrochloride in methanol at 60°C for 40 minutes . The reaction is then quenched by water, and the resulting off-white solid is filtered out .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoro-N-hydroxybenzimidamide consists of a benzimidamide core with bromine and fluorine substituents at the 4 and 2 positions, respectively.Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-N-hydroxybenzimidamide is a solid at room temperature. Further physical and chemical properties such as melting point, boiling point, and solubility are not documented in the available resources.Scientific Research Applications
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Pharmaceutical Industry
- It’s used to produce drugs such as anticancer agents, antifungal agents, and antiviral agents .
- The compound can be synthesized through a variety of methods. One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .
- The results or outcomes obtained from this application are the production of various drugs that are used in the treatment of different diseases .
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Agrochemical Industry
- It’s used to produce pesticides and herbicides .
- The compound can be synthesized through a variety of methods. One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .
- The results or outcomes obtained from this application are the production of various pesticides and herbicides that are used in agriculture .
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Organic Light Emitting Diodes (OLEDs)
- 4-Bromo-2-fluorobenzonitrile is used as an intermediate in the production of OLEDs .
- OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .
- The compound is used in the synthesis of the organic layers in the OLED, contributing to the emission of light when an electric current is applied .
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Electronic Industry
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Synthesis of Heterocycles
- 4-Bromo-2-fluorobenzonitrile is used in the synthesis of heterocycles .
- Heterocycles are cyclic compounds that have atoms of at least two different elements as members of its ring(s). They are commonly found in a wide range of products including pharmaceuticals, agrochemicals, dyes, pigments, and natural products .
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Production of Liquid Crystals
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Dyes and Pigments
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Rubber Chemicals
- The compound is used in the production of rubber chemicals .
- Rubber chemicals are additives that are used to enhance the properties of rubber, such as its elasticity, resistance to wear and tear, and resistance to aging .
- The compound can contribute to the performance and longevity of the rubber product .
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Catalyst in Chemical Reactions
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Synthesis of Aryl Halides
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Production of Other Organic Compounds
Safety And Hazards
As a research chemical, 4-Bromo-2-fluoro-N-hydroxybenzimidamide should be handled with care. It may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
4-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDXWHDTLLXDES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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